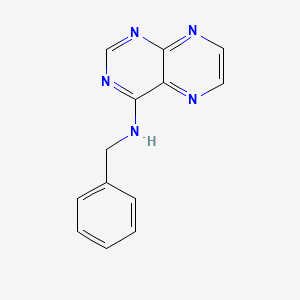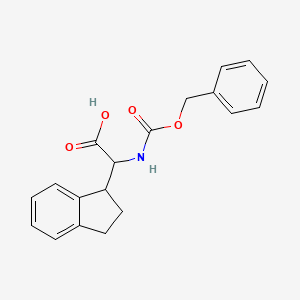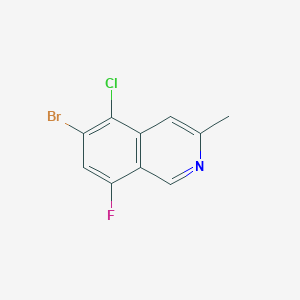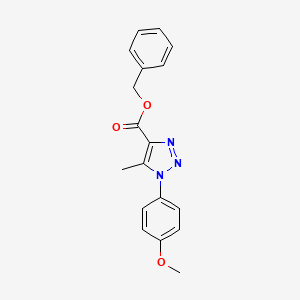![molecular formula C16H12Cl3F3N4O B2521435 [4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazin-1-yl]-(2,6-dichloropyridin-3-yl)méthanone CAS No. 1023821-24-0](/img/structure/B2521435.png)
[4-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazin-1-yl]-(2,6-dichloropyridin-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H12Cl3F3N4O and its molecular weight is 439.64. The purity is usually 95%.
BenchChem offers high-quality [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Ce composé a été trouvé pour avoir une activité antibactérienne significative. Il a été démontré qu'il inhibe la Sfp-PPTase bactérienne, une modification post-traductionnelle essentielle à la viabilité et à la virulence des cellules bactériennes . Un analogue avancé de cette série, ML267, a été trouvé pour atténuer la production d'un métabolite dépendant de la Sfp-PPTase lorsqu'il est appliqué à Bacillus subtilis à des doses sublétales .
Activité anti-MRSA
Le composé a également une activité antibactérienne contre Staphylococcus aureus résistant à la méthicilline (MRSA) . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments pour lutter contre les infections à MRSA.
Résistance à E. coli
Des études génétiques chimiques ont impliqué l'efflux comme un mécanisme de résistance dans Escherichia coli . Cela suggère que le composé pourrait être utilisé pour étudier les mécanismes de résistance bactérienne et développer des stratégies pour les surmonter.
Inhibition de la croissance bactérienne
Le composé a été trouvé pour contrecarrer la croissance bactérienne . Cela pourrait être particulièrement utile dans le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.
Atténuation du métabolisme secondaire
Le composé a été trouvé pour atténuer le métabolisme secondaire . Cela pourrait avoir des implications pour l'étude du métabolisme bactérien et le développement de médicaments qui ciblent les voies métaboliques.
Utilisation potentielle dans le développement de médicaments
Compte tenu de son activité antibactérienne et de ses effets sur le métabolisme et la croissance bactériens, ce composé a une utilisation potentielle dans le développement de nouveaux médicaments . Ses profils d'absorption, de distribution, de métabolisme et d'excrétion in vitro et de pharmacocinétique in vivo démontrent encore son utilité potentielle .
Mécanisme D'action
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It binds to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the post-translational modification process, which is crucial for the function of various proteins in the bacterial cell .
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria . PPTases are involved in the activation of carrier proteins in the biosynthetic pathways of various secondary metabolites . Therefore, the inhibition of PPTase can attenuate the production of these metabolites, disrupting the normal metabolic functions of the bacteria .
Pharmacokinetics
It has been demonstrated that this compound has antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell without causing significant harm to human cells .
Result of Action
The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the function of PPTase, this compound disrupts the normal metabolic functions of the bacteria, which can lead to the inhibition of bacterial growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria can lead to resistance against this compound . Therefore, the bacterial environment and potential resistance mechanisms can influence the action of this compound .
Analyse Biochimique
Biochemical Properties
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is crucial for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone on cellular processes are profound. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, leading to reduced production of essential metabolites and impaired bacterial growth . This compound also affects cell signaling pathways and gene expression, contributing to its antibacterial activity .
Molecular Mechanism
At the molecular level, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone exerts its effects by binding to bacterial phosphopantetheinyl transferase, inhibiting its activity . This inhibition disrupts the post-translational modification essential for bacterial cell viability and virulence . The compound’s structure allows it to interact specifically with the bacterial enzyme, preventing the production of Sfp-PPTase-dependent metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone change over time. The compound demonstrates stability and sustained activity over extended periods, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing rapid cytotoxic responses in human cells . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is involved in metabolic pathways related to bacterial fatty acid synthesis. By inhibiting phosphopantetheinyl transferase, the compound disrupts the production of key metabolites required for bacterial cell wall synthesis and virulence . This inhibition affects metabolic flux and metabolite levels, contributing to its antibacterial activity .
Transport and Distribution
The transport and distribution of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is critical for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Targeting signals and post-translational modifications play a role in its localization and activity .
Propriétés
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O/c17-11-7-9(16(20,21)22)8-23-14(11)25-3-5-26(6-4-25)15(27)10-1-2-12(18)24-13(10)19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKPUVNHZYQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)
![methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine](/img/structure/B2521354.png)



![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)



![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)
